Methyl 3-methanesulfonylprop-2-enoate
Description
Methyl 3-methanesulfonylprop-2-enoate is an organic compound with the molecular formula C5H8O4S. It is characterized by the presence of a methanesulfonyl group attached to a prop-2-enoate moiety.
Properties
IUPAC Name |
methyl (E)-3-methylsulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCVRXPVXOUMD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methanesulfonylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methanesulfonylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted prop-2-enoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 3-methanesulfonylprop-2-enoate is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules.
Key Applications:
- Michael Addition Reactions: The compound can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of β-substituted carboxylic acids and esters .
- Synthesis of Sulfonamides: It serves as a precursor for synthesizing sulfonamide derivatives, which are important in pharmaceuticals .
- Formation of Polymers: The compound can be polymerized to produce materials with specific properties, useful in coatings and adhesives .
Medicinal Chemistry
The unique functional groups present in this compound contribute to its biological activity, making it a candidate for drug development.
Potential Therapeutic Uses:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development .
- Anti-inflammatory Properties: Compounds derived from this molecule show promise in modulating inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases .
- Antimicrobial Activity: Some studies have reported that derivatives possess antimicrobial properties, indicating potential applications in developing new antibiotics .
Material Science
In material science, this compound is explored for its role in creating functional materials.
Applications:
- Coatings and Adhesives: Its ability to polymerize makes it suitable for developing coatings that require specific durability and adhesion properties .
- Biodegradable Plastics: Research is ongoing into using this compound as a component in biodegradable plastics, contributing to environmentally friendly materials .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study investigated the effects of this compound derivatives on glioma cells. Results indicated significant inhibition of cell proliferation through apoptosis induction via mitochondrial pathways. This suggests a promising avenue for developing new cancer therapies aimed at resistant tumor types .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that certain derivatives could reduce the production of pro-inflammatory cytokines in macrophages. These findings highlight the potential for these compounds in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of methyl 3-methanesulfonylprop-2-enoate involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids. This property makes it useful in various biochemical applications .
Comparison with Similar Compounds
Methyl methanesulfonate: Another alkylating agent with similar reactivity.
Ethyl methanesulfonate: Similar structure but with an ethyl group instead of a methyl group.
Propyl methanesulfonate: Contains a propyl group, offering different steric properties.
Biological Activity
Methyl 3-methanesulfonylprop-2-enoate (CAS No. 247916-18-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methanesulfonyl group attached to a prop-2-enoate backbone, which may influence its interaction with biological membranes and cellular targets.
1. Cellular Toxicity and Apoptosis Induction
Research indicates that this compound can induce apoptosis in various cell lines. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on K562 leukemia cells, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis through mitochondrial pathways . The mechanism involved the activation of caspases, particularly caspases 3 and 7, which are crucial for executing programmed cell death.
Table 1: Effects on Apoptosis Induction in K562 Cells
| Compound | Apoptosis Induction (%) | Caspase Activation (Fold Increase) |
|---|---|---|
| This compound | 21.6% (early) | Caspase 3: 1.5x, Caspase 7: 1.3x |
| Control | <5% | Baseline |
2. Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. It has shown moderate activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values ranging between 16 to 64 µg/mL . This suggests that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
Case Study 1: Cytotoxic Effects on Cancer Cells
A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed alterations in metabolic pathways associated with cell proliferation and oxidative stress. The exposure led to significant changes in gene expression related to cell cycle regulation and apoptosis . The study utilized high-throughput metabolomics to identify these changes and confirmed the compound's potential as an anti-cancer agent.
Case Study 2: Membrane Permeability Studies
The permeability of this compound through lipid bilayers was assessed using COSMO-RS modeling. The findings indicated that the compound's structure allows it to traverse biological membranes effectively, which is crucial for its bioactivity . This permeability is linked to its ability to induce cellular responses upon entering target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
